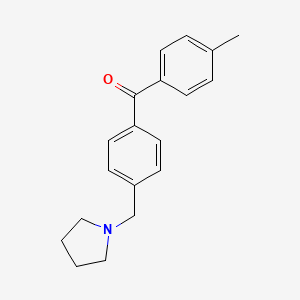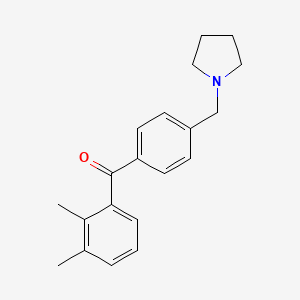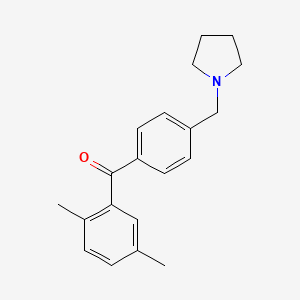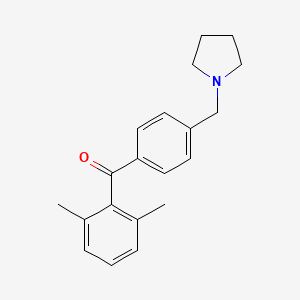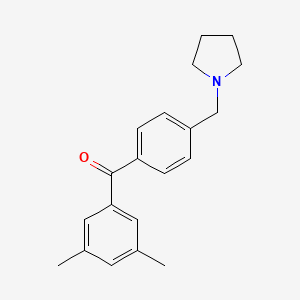![molecular formula C10H8ClNO2S B1359542 (4E)-3-(chloromethyl)-4-[(5-methyl-2-thienyl)methylene]isoxazol-5(4H)-one CAS No. 1142199-93-6](/img/structure/B1359542.png)
(4E)-3-(chloromethyl)-4-[(5-methyl-2-thienyl)methylene]isoxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(4E)-3-(chloromethyl)-4-[(5-methyl-2-thienyl)methylene]isoxazol-5(4H)-one” is a product used for proteomics research . It has a molecular formula of C10H8ClNO2S .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 241.69 g/mol. Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Synthesis and Catalysis
Isoxazole-5(4H)-ones, including derivatives similar to the specified compound, are synthesized through a multicomponent reaction involving β-ketoester, hydroxylamine, and aromatic aldehydes. This process can be catalyzed by various agents and conducted under different conditions, including photochemical methods and continuous flow systems, to enhance efficiency and yield. Such synthetic approaches are crucial for generating compounds with potential larvicidal activities against pests like Aedes aegypti, showcasing their applicability in developing environmentally friendly pest control solutions (Sampaio et al., 2023).
Biological Activities and Applications
The biological activities of isoxazole-5(4H)-one derivatives have been a significant area of research, with studies exploring their potential as larvicides, anticancer agents, and electrochemical behavior modifiers. For instance, certain derivatives have demonstrated larvicidal activity against Aedes aegypti, suggesting their potential in mosquito control strategies. Moreover, the anticancer evaluations of these compounds against lung cancer cells have shown promising results, indicating their applicability in developing new therapeutic agents (Badiger et al., 2022).
Computational and Spectroscopic Studies
Computational and spectroscopic studies on isoxazole-5(4H)-one derivatives, including structural and vibrational analyses using techniques like density functional theory (DFT), provide insights into their stability, reactivity, and electronic properties. Such studies are pivotal for understanding the molecular basis of the observed biological activities and for guiding the design of new compounds with enhanced efficacy and specificity (Kiyani et al., 2015).
Green Chemistry and Sustainable Synthesis
The emphasis on green chemistry principles in the synthesis of isoxazole-5(4H)-one derivatives highlights the scientific community's commitment to environmental sustainability. Techniques involving water as a solvent, recyclable catalysts, and energy-efficient methods like ultrasound-assisted synthesis are explored to minimize the environmental footprint of chemical synthesis processes. Such approaches not only align with sustainable development goals but also offer practical advantages in terms of operational simplicity and cost-effectiveness (Mosallanezhad & Kiyani, 2019).
Future Directions
properties
IUPAC Name |
(4E)-3-(chloromethyl)-4-[(5-methylthiophen-2-yl)methylidene]-1,2-oxazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2S/c1-6-2-3-7(15-6)4-8-9(5-11)12-14-10(8)13/h2-4H,5H2,1H3/b8-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFMHXQCTYIMNC-XBXARRHUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C=C2C(=NOC2=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)/C=C/2\C(=NOC2=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-3-(chloromethyl)-4-[(5-methyl-2-thienyl)methylene]isoxazol-5(4H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

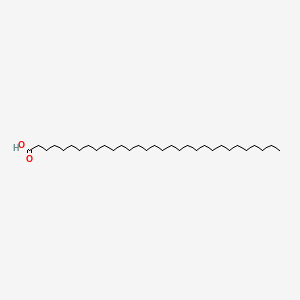
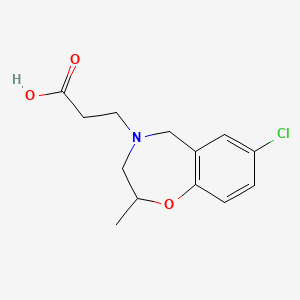
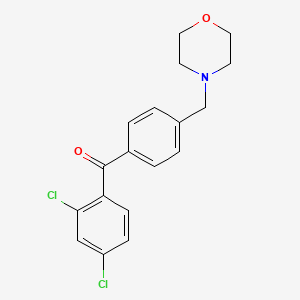
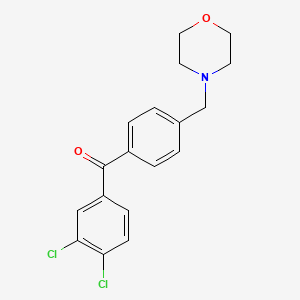
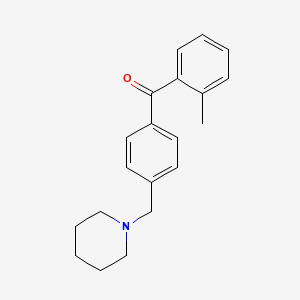
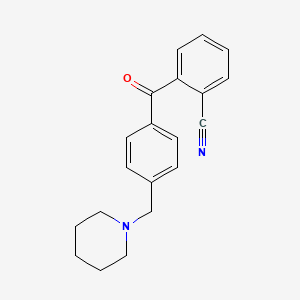
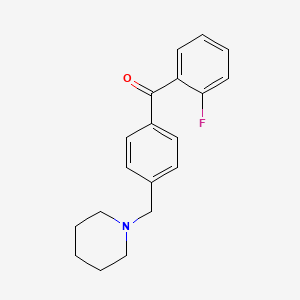
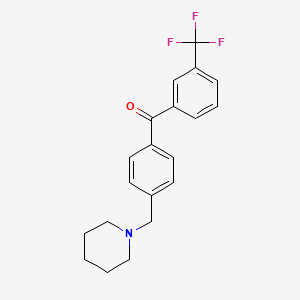
![Ethyl 8-oxo-8-[4-(piperidinomethyl)phenyl]octanoate](/img/structure/B1359474.png)
